molecular formula C14H9Cl3O B3022281 4-Methyl-3,3',5'-trichlorobenzophenone CAS No. 951891-06-8

4-Methyl-3,3',5'-trichlorobenzophenone

Cat. No. B3022281
CAS RN: 951891-06-8
M. Wt: 299.6 g/mol
InChI Key: IQWPXORNOHKPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves detailed structure-activity relationship studies and the exploration of modifications to the molecular structure to enhance activity or alter properties. For example, the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives is reported, focusing on the variation of substituents to affect the activity at the A1 adenosine receptor . Although this does not directly describe the synthesis of 4-Methyl-3,3',5'-trichlorobenzophenone, it suggests that similar synthetic strategies could be employed, such as varying substituents to achieve desired properties.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using techniques like X-ray diffraction. For instance, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, revealing a planar conformation and stabilization through weak intermolecular interactions . This indicates that this compound may also exhibit a planar structure and could form similar intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, they do discuss reactions related to the synthesis and modification of similar compounds. For example, the addition reaction with perfluoro-vinyl-perfluoro-methyl ether to synthesize a chloro-aniline derivative is mentioned, which suggests that this compound could potentially undergo similar addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the studies. The polymorphism of 1,3,5-tris(4-chlorobenzoyl)benzene is discussed, with different polymorphs exhibiting distinct network architectures and thermochemical properties . This suggests that this compound may also exhibit polymorphism, which could affect its physical properties and stability.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPXORNOHKPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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